2-Aminopropanol hydrochloride, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

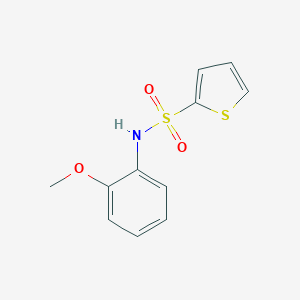

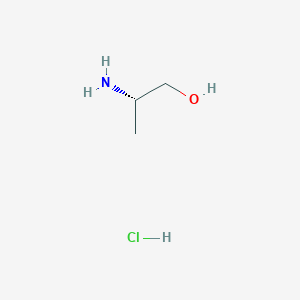

“2-Aminopropanol hydrochloride, (S)-” is a chemical compound that has been studied for various applications, including its potential as an immunosuppressive drug. It is also known as 1-Propanol, 2-amino-, (S)- . The molecular formula is C3H9NO .

Synthesis Analysis

The synthesis of 2-aminopropanol hydrochloride involves multiple steps and can be tailored to produce compounds with specific properties. One method involves the preparation of 2-aminopropanol in a tubular fixed bed reactor, placing a praseodymium modified catalyst, heating the system to 150 ℃, and then adding propylene oxide and mixing liquid ammonia substances according to the mass ratio of 1:10 .Molecular Structure Analysis

The molecular structure of 2-aminopropanol hydrochloride and its derivatives plays a crucial role in their biological activity. The absolute configuration at the quaternary carbon atom, for example, affects the immunosuppressive activity of these compounds. The molecular weight is 75.1097 .Chemical Reactions Analysis

2-Aminopropanol hydrochloride can undergo various chemical reactions, which are important for its synthesis and modification. For example, the synthesis of L-α-glycerylphosphoryl-2-amino-2-methylpropanol involved phosphorylation, esterification, hydrolysis, and catalytic hydrogenolysis steps to obtain the desired phospholipid metabolite.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminopropanol hydrochloride have been studied to understand their behavior in different environments. The viscosities of aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride were measured across various concentrations and temperatures.Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

(2S)-2-aminopropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDODBFXWRWFAH-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopropanol hydrochloride, (S)- | |

CAS RN |

17016-91-0 |

Source

|

| Record name | 2-Aminopropanol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPROPANOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6O63V0CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)

![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)

![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)